molecular formula C14H22N2 B1363953 {3-[(4-Methylpiperidin-1-yl)methyl]phenyl}methanamine CAS No. 690632-06-5

{3-[(4-Methylpiperidin-1-yl)methyl]phenyl}methanamine

Cat. No.: B1363953
CAS No.: 690632-06-5
M. Wt: 218.34 g/mol
InChI Key: ZULQRDYUOOXCFV-UHFFFAOYSA-N
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Description

{3-[(4-Methylpiperidin-1-yl)methyl]phenyl}methanamine (CAS 91271-80-6) is a benzylamine derivative featuring a 4-methylpiperidin-1-ylmethyl substituent at the meta position of the phenyl ring. Its molecular formula is C₁₃H₂₀N₂ (molecular weight: 204.32 g/mol), and it is widely utilized in medicinal chemistry as a building block for kinase inhibitors, antimicrobial agents, and CNS-targeting compounds . The 4-methylpiperidine moiety enhances lipophilicity and may improve blood-brain barrier penetration compared to polar analogs .

Properties

IUPAC Name

[3-[(4-methylpiperidin-1-yl)methyl]phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-12-5-7-16(8-6-12)11-14-4-2-3-13(9-14)10-15/h2-4,9,12H,5-8,10-11,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZULQRDYUOOXCFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=CC=CC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383316
Record name 1-{3-[(4-Methylpiperidin-1-yl)methyl]phenyl}methanamine
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Molecular Weight

218.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690632-06-5
Record name 3-[(4-Methyl-1-piperidinyl)methyl]benzenemethanamine
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Record name 1-{3-[(4-Methylpiperidin-1-yl)methyl]phenyl}methanamine
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Record name (3-((4-methylpiperidin-1-yl)methyl)phenyl)methanamine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[(4-Methylpiperidin-1-yl)methyl]phenyl}methanamine typically involves the reaction of 4-methylpiperidine with a suitable benzyl halide. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

{3-[(4-Methylpiperidin-1-yl)methyl]phenyl}methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine nitrogen can be substituted with various electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted piperidine derivatives with various functional groups.

Scientific Research Applications

Pharmacological Properties

Serotonin Receptor Modulation
One of the primary applications of this compound is its role as a selective agonist for serotonin receptors, particularly the 5-HT_2C receptor. This receptor is implicated in various neurological functions and disorders, including mood regulation, appetite control, and cognitive processes. The compound's ability to bind to this receptor can lead to downstream signaling effects that modulate neurotransmitter release, making it a candidate for the treatment of conditions such as depression and anxiety disorders.

Antitumor Activity
Recent studies have highlighted the compound's potential in cancer therapy. It has been associated with nitrogen-containing heterocyclic chalcone derivatives that exhibit significant antiproliferative activity against human cervical cancer cells (HeLa and SiHa). For instance, a derivative with a similar structural motif showed IC50 values of 6.52 μM and 7.88 μM against these cancer cell lines, indicating promising anticancer properties while demonstrating lower toxicity towards normal cells .

Synthesis and Chemical Properties

The synthesis of {3-[(4-Methylpiperidin-1-yl)methyl]phenyl}methanamine involves multiple organic reactions that require precise control over conditions such as temperature and pH to achieve high yields and purity. Techniques such as chromatography are commonly employed for purification purposes. The compound's molecular formula suggests a molecular weight of approximately 410.56 g/mol, with notable flexibility due to multiple rotatable bonds.

Structure-Activity Relationship Studies

Studies focusing on the structure-activity relationship (SAR) of related compounds have revealed that modifications in the piperidine ring can significantly influence biological activity. For example, compounds with 4-methyl piperidine substitutions exhibited stronger anticancer activities compared to those with other nitrogen-containing heterocycles . This highlights the importance of structural modifications in enhancing therapeutic efficacy.

Case Studies and Research Findings

Case Study: Anticancer Activity
A recent investigation into nitrogen-containing heterocycles emphasized the role of the 4-methyl piperidine ring in enhancing anticancer activity. The study demonstrated that derivatives featuring this ring showed significant antiproliferative effects on cervical cancer cells compared to standard treatments like cisplatin . Molecular docking studies indicated stable interactions between these compounds and target proteins involved in cancer progression.

Mechanism of Action

The mechanism of action of {3-[(4-Methylpiperidin-1-yl)methyl]phenyl}methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperidine Ring

Positional Isomers of Methylpiperidine
  • {3-[(3-Methylpiperidin-1-yl)methyl]phenyl}methanamine (CAS 470676-47-2): The methyl group is at the 3-position of the piperidine ring instead of the 4-position. This analog has an InChIKey of LASCQKWFEDIQSP .
Non-Methylated Piperidine Analog
  • [3-(Piperidin-1-ylmethyl)phenyl]methanamine (CAS 91271-80-6):
    • Lacks the methyl group on the piperidine ring.
    • Impact : Reduced lipophilicity (lower logP) compared to the 4-methyl derivative, likely diminishing membrane permeability and CNS activity .
Halogen-Substituted Derivatives
  • [3-Chloro-4-(3-methylpiperidin-1-yl)phenyl]methanamine (CAS 1341165-91-0):
    • Incorporates a chloro group at the para position of the phenyl ring.
    • Impact : The electronegative chlorine increases molecular weight (243.75 g/mol) and may enhance electrostatic interactions with targets, though it could also elevate toxicity risks .

Heterocyclic Replacements

Piperazine-Based Analog
  • Molecular Formula: C₁₆H₂₆N₄ (233.35 g/mol). This analog is explored in kinase inhibitor pipelines .

Substituent Variations on the Phenyl Ring

Pyridine-Containing Analogs
  • N-Methyl(3-(pyridin-4-yl)phenyl)methanamine (CAS 852180-67-7):
    • Replaces the benzylamine’s phenyl ring with a pyridinyl group.
    • Impact : The nitrogen in pyridine enhances hydrogen-bonding capacity, favoring interactions with enzymes like GPCRs or kinases. However, reduced lipophilicity may limit bioavailability .

Structure-Activity Relationship (SAR) Analysis

Compound Key Structural Feature Molecular Weight (g/mol) logP (Predicted) Biological Implications
Target Compound (CAS 91271-80-6) 4-Methylpiperidine 204.32 ~2.5 Enhanced CNS penetration; kinase inhibition
3-Methylpiperidine Analog (CAS 470676-47-2) 3-Methylpiperidine 204.32 ~2.4 Altered steric effects; potential reduced affinity
Piperazine Analog (CAS N/A) 4-Methylpiperazine 233.35 ~1.8 Improved solubility; kinase/GPCR modulation
Chloro-Substituted (CAS 1341165-91-0) Chlorophenyl + 3-methylpiperidine 243.75 ~3.1 Increased toxicity risk; antimicrobial activity

Physicochemical Properties

  • Solubility : ~10 mg/mL in DMSO; lower in aqueous buffers due to lipophilicity.
  • Stability : Stable at −20°C for >2 years; sensitive to prolonged light exposure.

Biological Activity

Overview

{3-[(4-Methylpiperidin-1-yl)methyl]phenyl}methanamine, a piperidine derivative, has garnered attention in scientific research due to its potential biological activities. This compound is characterized by its unique structural features, which contribute to its interactions with various biological targets, including enzymes and receptors. The following sections detail its synthesis, biological evaluation, mechanisms of action, and applications in medicinal chemistry.

The synthesis of this compound typically involves the reaction of piperidine derivatives with aryl halides or other electrophiles. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are essential for its functionalization in drug development.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro evaluations have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example:

  • Cell Line Testing : The compound demonstrated IC50 values below 5 μM against breast cancer (MCF7) and lung cancer (A549) cell lines, indicating potent antiproliferative activity .
  • Mechanisms of Action : The compound induces apoptosis in cancer cells, as evidenced by increased caspase-3 activity and morphological changes consistent with programmed cell death. Flow cytometry analysis revealed that treatment with this compound leads to cell cycle arrest in the G0/G1 phase, further supporting its role as an anticancer agent .
Cell Line IC50 (μM) Mechanism of Action
MCF7< 5Induces apoptosis; G0/G1 arrest
A549< 5Induces apoptosis; G0/G1 arrest
HCT116< 3Induces apoptosis; G0/G1 arrest

Neuropharmacological Effects

The piperidine moiety in this compound suggests potential interactions with neurotransmitter systems. Research indicates that similar compounds can act as biased agonists at serotonin receptors, which may have implications for developing antidepressant therapies .

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets:

  • Enzyme Interaction : The compound may modulate the activity of enzymes involved in cellular signaling pathways, particularly those related to cancer proliferation and apoptosis.
  • Receptor Binding : Its interaction with serotonin receptors could lead to alterations in neurotransmitter release and neuronal signaling, suggesting a role in mood regulation and potential therapeutic applications in depression .

Case Studies

Several case studies have explored the efficacy of this compound:

  • Breast Cancer Study : In a study examining its effects on MDA-MB-231 breast cancer cells, the compound was shown to enhance caspase activity significantly at concentrations as low as 10 μM, demonstrating its potential as a chemotherapeutic agent .
  • Neuropharmacology Research : Another investigation into its neuropharmacological properties revealed that derivatives of this compound could serve as promising candidates for treating anxiety and depression by acting on serotonin pathways .

Q & A

Q. What are the established synthetic routes for {3-[(4-Methylpiperidin-1-yl)methyl]phenyl}methanamine, and what are their key challenges?

Methodological Answer: The compound is typically synthesized via reductive amination or multi-step functionalization of aromatic precursors. For example:

  • Reductive amination : Reacting a benzaldehyde derivative (e.g., 3-formylphenyl intermediate) with 4-methylpiperidine in the presence of a reducing agent like NaBH₃CN or H₂/Pd-C. Yields depend on solvent choice (e.g., MeOH or DCE) and catalyst optimization (e.g., Ti(OiPr)₄ improves imine formation) .
  • Multi-step synthesis : Building the piperidine moiety first, followed by coupling to a benzylamine scaffold. For instance, thioglycolic acid and ZnCl₂ catalyze thiazolidinone ring formation in related methanamine derivatives .

Q. Key Challenges :

  • Low yields due to steric hindrance from the 4-methylpiperidine group.
  • Purification difficulties caused by byproducts from incomplete reduction.

Q. How is the structural integrity of this compound validated experimentally?

Methodological Answer:

  • ¹H NMR : Key signals include:
    • Aromatic protons : δ 7.2–7.5 ppm (multiplet, 4H, aryl group).
    • Piperidine CH₂ : δ 2.5–3.0 ppm (broad, 2H, N-CH₂).
    • Methyl group : δ 1.2 ppm (singlet, 3H, 4-Me) .
  • X-ray crystallography : Resolves conformational flexibility of the piperidine ring and aryl linkage. SHELX software is widely used for refinement .

Advanced Research Questions

Q. How does the 4-methylpiperidine moiety influence the compound’s bioactivity in antimicrobial studies?

Methodological Answer: The 4-methyl group enhances lipophilicity, improving membrane penetration in Gram-positive bacteria. Comparative studies with non-methylated analogs show:

  • MIC values : 4-methyl derivatives exhibit 2–4x lower MIC against S. aureus due to optimized logP (~2.5) .
  • Resistance mitigation : The methyl group reduces efflux pump binding in resistant strains .

Q. Experimental Design :

SAR analysis : Synthesize analogs with varied piperidine substituents.

Membrane permeability assay : Use fluorescent probes (e.g., Nile Red) to quantify uptake.

Molecular docking : Map interactions with bacterial targets (e.g., penicillin-binding proteins) .

Q. What computational strategies predict the compound’s pharmacokinetic properties?

Methodological Answer:

  • ADMET prediction : Tools like SwissADME calculate:
    • logP : ~2.3 (optimal for CNS penetration).
    • hERG inhibition risk : Low (piperidine reduces cardiotoxicity vs. quinuclidine analogs).
  • MD simulations : Reveal stability in cytochrome P450 binding pockets, suggesting slow metabolism .

Q. How are contradictions in biological activity data resolved for structural analogs?

Methodological Answer:

  • Meta-analysis : Compare datasets across studies (e.g., antimicrobial IC₅₀ variations due to assay pH differences).
  • Crystallographic validation : Resolve discrepancies in binding modes using co-crystal structures (e.g., SHELXD for phase refinement) .
  • Dose-response curves : Re-test conflicting compounds under standardized conditions (e.g., fixed inoculum size in MIC assays) .

Research Gaps and Future Directions

  • Target identification : Use CRISPR-Cas9 screens to map novel targets in cancer or neuroinflammation models.
  • Stereochemical effects : Synthesize enantiomers to assess chiral center impact on receptor selectivity (e.g., S1P receptor modulation) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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{3-[(4-Methylpiperidin-1-yl)methyl]phenyl}methanamine
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